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molecular formula C8H6N2O3S B1606724 7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 21762-75-4

7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No. B1606724
M. Wt: 210.21 g/mol
InChI Key: OOICZQBVVODNDJ-UHFFFAOYSA-N
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Patent
US07141588B2

Procedure details

To a stirred suspension of 2-amino-5-nitrobenzenethiol (Step 1, 29 g, 139.8 mmol) and potassium carbonate (115.93 g, 838.8 mmol) in dry DMF (150 mL) is added methyl bromoacetate (15.88 mL, 167.8 mmol). The reaction mixture is heated at 50° C. for 16 h at which time the reaction is quenched with ice and water (50 mL). The precipitate is filtered and dried under high vacuum to give the title compound as a yellow solid (21.69 g, 74%), MS m/z 211.5 (M+H)+.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
115.93 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.88 mL
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[SH:11].C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][C:20](OC)=[O:21]>CN(C=O)C>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]2[NH:1][C:20](=[O:21])[CH2:19][S:11][C:3]=2[CH:4]=1)([O-:10])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])S
Name
Quantity
115.93 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
15.88 mL
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is quenched with ice and water (50 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(NC(CS2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.69 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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